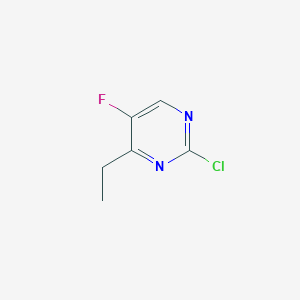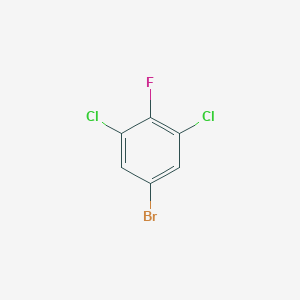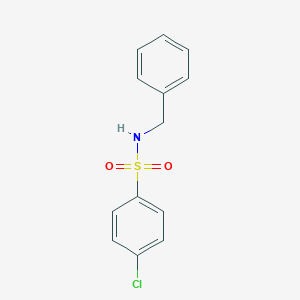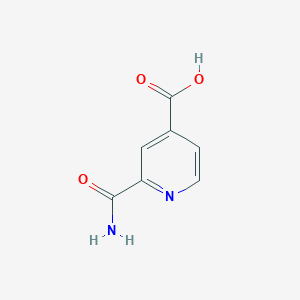
2-Chloro-4-ethyl-5-fluoropyrimidine
Vue d'ensemble
Description
2-Chloro-4-ethyl-5-fluoropyrimidine is a biologically active molecule seen in anticancer agents like 5-fluorouracil . It has a molecular formula of C6H6ClFN2 and an average mass of 160.577 Da .
Molecular Structure Analysis
The InChI code for 2-Chloro-4-ethyl-5-fluoropyrimidine is 1S/C6H6ClFN2/c1-2-5-4(8)3-9-6(7)10-5/h3H,2H2,1H3 . This indicates that the molecule contains six carbon atoms, six hydrogen atoms, one chlorine atom, one fluorine atom, and two nitrogen atoms.Physical And Chemical Properties Analysis
2-Chloro-4-ethyl-5-fluoropyrimidine is a solid at room temperature . It has a molecular weight of 160.58 . The density is 1.439 g/mL at 20 °C .Applications De Recherche Scientifique
Synthesis of Substituted Pyrimidines
2-Chloro-4-ethyl-5-fluoropyrimidine can be used in the synthesis of 2- and 4-substituted 5-fluoropyrimidines . This involves the reaction of 2,4-dichloro-5-fluoropyrimidine with alkoxides, phenols, and aromatic and heterocyclic amines .
Preparation of Biologically Active Molecules
2-Chloro-5-fluoropyrimidine is used to prepare 2,4-disubstituted-5-fluoropyrimidine, which is a biologically active molecule seen in anticancer agents like 5-fluorouracil .
Synthesis of Antagonists Against P2X7 Receptors
2-chloro-5-(5-fluoropyrimidin-2-yl)benzoic acid, an intermediate, which is used in the synthesis of benzamide scaffolds as potent antagonists against P2X7 receptors .
Chemical Properties and Storage
It can exist in various physical forms such as liquid, semi-solid, solid, or lump .
Safety Information
The compound carries a GHS07 pictogram and has a signal word of “Warning”. Hazard statements include H302-H319, and precautionary statements include P305+P351+P338 .
Documentation and Certificates
Certificates of Analysis (COA) and Certificate of Origin are available for this compound . These documents provide detailed information about the product, including its origin and quality analysis.
Safety and Hazards
2-Chloro-4-ethyl-5-fluoropyrimidine is considered hazardous. It has been assigned the GHS07 pictogram and the signal word “Warning”. The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .
Mécanisme D'action
Target of Action
2-Chloro-4-ethyl-5-fluoropyrimidine is a pyrimidine derivative . Pyrimidines are common heterocyclic compounds found in many natural products as well as synthetic drugs with antibacterial and antimicrobial activities . The primary targets of pyrimidine derivatives are often enzymes involved in nucleic acid synthesis, such as thymidylate synthase .
Mode of Action
The compound interacts with its targets through a process known as nucleophilic aromatic substitution . This involves the nucleophilic attack on the pyrimidine ring, favoring the formation of C-4 substituted products . The highly electron-deficient character of the pyrimidine ring makes this reaction a general approach to the synthesis of a wide variety of pyrimidine derivatives .
Biochemical Pathways
The compound’s interaction with its targets can affect various biochemical pathways. For instance, the inhibition of thymidylate synthase can disrupt the synthesis of thymidine monophosphate (dTMP), a critical component of DNA . This can lead to DNA damage and cell death, particularly in rapidly dividing cells such as cancer cells .
Result of Action
The molecular and cellular effects of 2-Chloro-4-ethyl-5-fluoropyrimidine’s action would largely depend on its specific targets and the pathways it affects. As mentioned, one potential effect is the disruption of DNA synthesis in cells, leading to DNA damage and cell death . This could potentially make the compound useful in the treatment of conditions characterized by rapid cell division, such as cancer .
Propriétés
IUPAC Name |
2-chloro-4-ethyl-5-fluoropyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClFN2/c1-2-5-4(8)3-9-6(7)10-5/h3H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMICJGGJZGEWMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=NC=C1F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80597827 | |
| Record name | 2-Chloro-4-ethyl-5-fluoropyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80597827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-ethyl-5-fluoropyrimidine | |
CAS RN |
137234-90-3 | |
| Record name | 2-Chloro-4-ethyl-5-fluoropyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80597827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 5-(tert-butyloxycarbonylaminomethyl)-[1,3,4]oxadiazole-2-carboxylate](/img/structure/B174835.png)



![N-[4-bromo-3-(trifluoromethyl)phenyl]-2,2,2-trifluoroacetamide](/img/structure/B174857.png)



![(19S)-19-Ethyl-7,19-dihydroxy-8-[(4-methylpiperazin-1-yl)methyl]-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione](/img/structure/B174867.png)




